

4,6-Diacetylresorcinol: A Versatile Building Block in Organic Chemistry

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Compound of Interest

Compound Name: **4,6-Diacetylresorcinol**

Cat. No.: **B1214101**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4,6-Diacetylresorcinol**, a derivative of resorcinol, is a highly functionalized aromatic compound that has garnered significant attention in the field of organic chemistry. Its unique structure, featuring two acetyl groups and two hydroxyl groups on a benzene ring, provides multiple reactive sites for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This guide explores the potential applications of **4,6-Diacetylresorcinol** as a key starting material in the development of novel pharmaceuticals and other valuable organic materials. Its utility in the synthesis of Schiff bases, azo dyes, Mannich bases, benzodiazepines, and furoisoflavones highlights its importance as a versatile building block for modern organic synthesis.

Physicochemical Properties and Spectral Data

4,6-Diacetylresorcinol is a stable, crystalline solid. A summary of its key physical and spectral properties is provided below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₄	[Chem-Impex]
Molecular Weight	194.19 g/mol	[Chem-Impex]
CAS Number	2161-85-5	[Chem-Impex]
Melting Point	178-184 °C	[Chem-Impex]
Appearance	White to off-white crystalline powder	[Chem-Impex]
¹ H NMR (CDCl ₃ , δ, ppm)	2.65 (s, 6H, 2x -COCH ₃), 6.65 (s, 1H, H-2), 8.15 (s, 1H, H-5)	[ARC Journals]
Optical Energy Gaps	1.65 and 1.91 eV (indirect allowed transitions)	[Acta Physica Polonica A]

Synthesis of 4,6-Diacetylresorcinol

The primary method for the synthesis of **4,6-Diacetylresorcinol** is the Friedel-Crafts acylation of resorcinol. Various catalysts and acylating agents can be employed, with methods utilizing methanesulfonic acid and acetic anhydride demonstrating high efficiency.

Experimental Protocol: Synthesis using Methanesulfonic Acid and Acetic Anhydride

This protocol is adapted from a patented method demonstrating a high conversion rate.

[CN103709024A]

Materials:

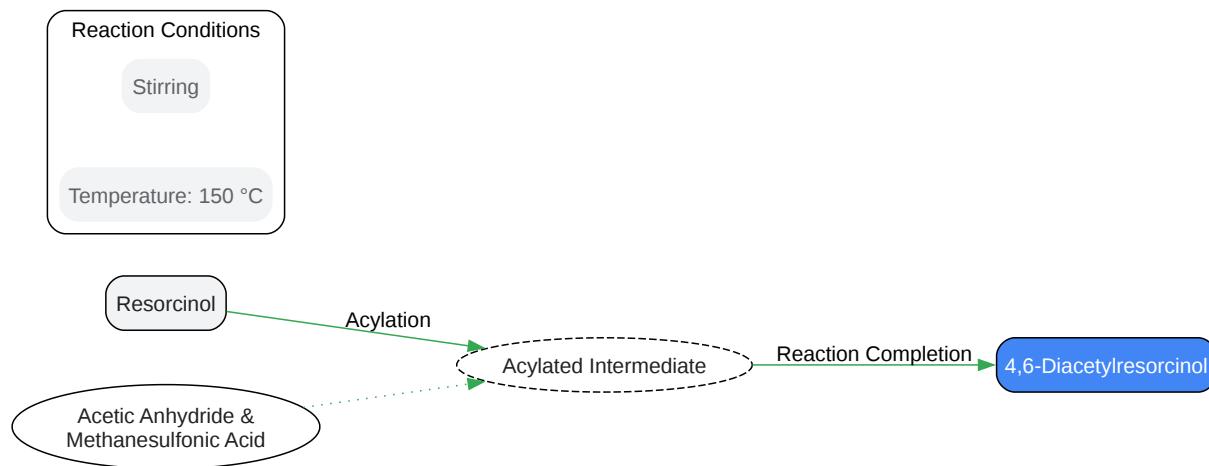
- Resorcinol (5.5 g)
- Methanesulfonic acid (7 mL)
- Acetic anhydride (11 mL)
- Water

- Methanol
- 100 mL three-neck flask
- Stirring apparatus
- Heating mantle
- HPLC for reaction monitoring

Procedure:

- To a 100 mL three-neck flask, add methanesulfonic acid (7 mL) and acetic anhydride (11 mL).
- While stirring, add resorcinol (5.5 g) to the mixture and continue stirring until it dissolves.
- Heat the reaction mixture to 150 °C.
- Monitor the reaction progress every 30 minutes using HPLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Add water (15 mL) and methanol (10 mL) to the cooled mixture.
- Heat the mixture to 80 °C and stir for 30 minutes.
- Cool the mixture to room temperature in the air.
- Collect the precipitated **4,6-Diacetylresorcinol** by suction filtration.

Expected Yield: 89.6% conversion rate. [CN103709024A]



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Synthesis of **4,6-Diacetylresorcinol** Workflow

Applications in the Synthesis of Heterocyclic Compounds

4,6-Diacetylresorcinol serves as a versatile precursor for a variety of heterocyclic compounds with potential biological activities.

Schiff Bases

Schiff bases are synthesized through the condensation of the acetyl groups of **4,6-Diacetylresorcinol** with primary amines. These compounds and their metal complexes have shown promising antimicrobial and anticancer activities. [Synthesis, Characterization and Biological Activity of Transition Metals Schiff Base Complexes Derived from **4,6-Diacetylresorcinol** and 1,8-Naphthalenediamine | Request PDF, (PDF) Spectral characterization and biological evaluation of Schiff bases and their mixed ligand metal complexes derived from **4,6-diacetylresorcinol** - ResearchGate]

This protocol describes the synthesis of a tridentate Schiff base ligand. [Synthesis, Characterization and Biological Activity of Transition Metals Schiff Base Complexes Derived from **4,6-Diacetylresorcinol** and 1,8-Naphthalenediamine | Request PDF]

Materials:

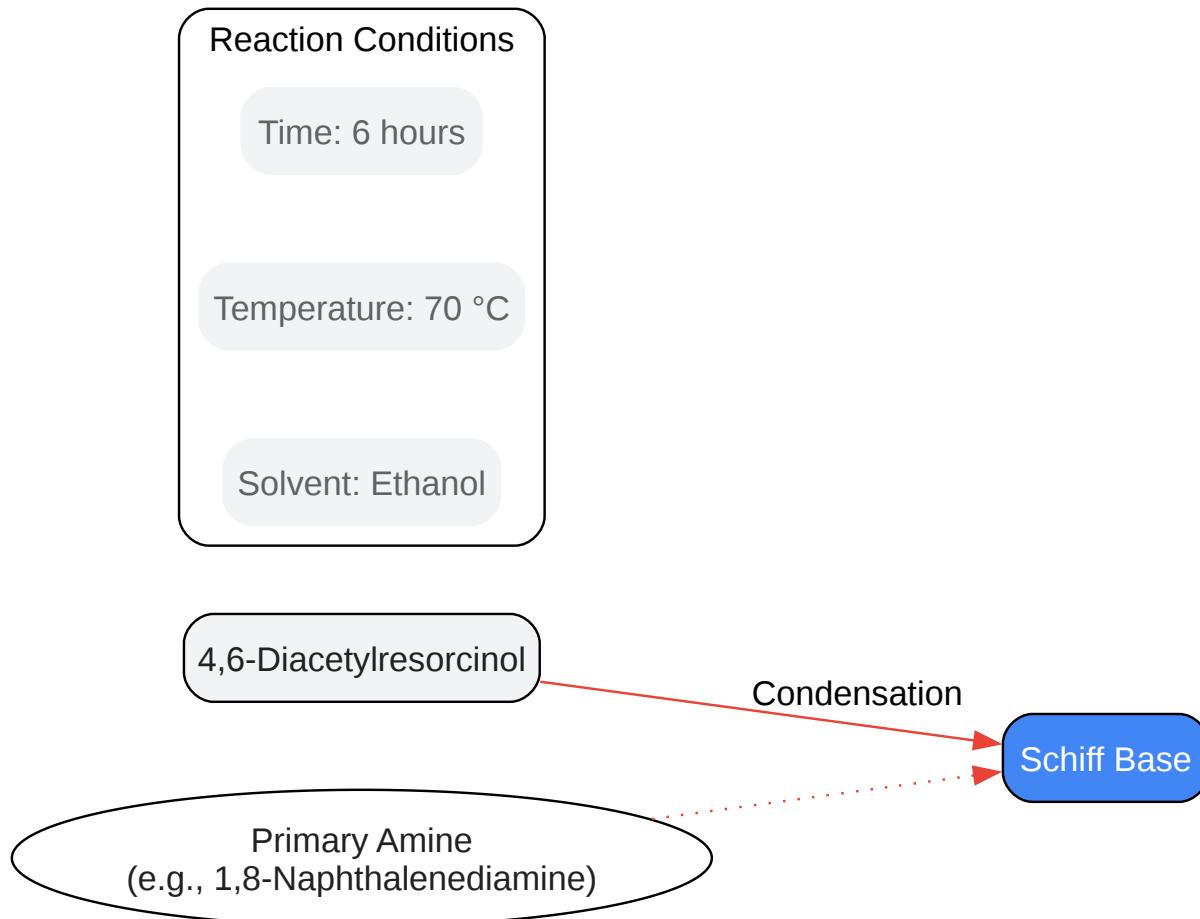
- **4,6-Diacetylresorcinol**
- 1,8-Naphthalenediamine
- Ethanol
- Reflux apparatus

Procedure:

- Dissolve **4,6-Diacetylresorcinol** and 1,8-naphthalenediamine in a 1:1 molar ratio in ethanol.
- Heat the mixture under reflux with stirring at 70 °C for approximately 6 hours.
- After cooling, filter the resulting product.
- Wash the product with a cold mixture of water and ethanol (7:3 v/v).
- Dry the purified Schiff base and store it in a desiccator.

Complex	Organism	Inhibition Zone (mm)
Cd(II) complex	Escherichia coli	High Activity
Cu(II) complex	Escherichia coli	High Activity
Cr(III) complex	Escherichia coli	High Activity
Ni(II) complex	Bacillus Subtilis	Highest Activity
Cd(II) complex	Bacillus Subtilis	Highest Activity
Co(II) complex	Staphylococcus aureus	Highest Activity
Cd(II) complex	Pseudomonas aeruginosa	Highest Activity

Data extracted from qualitative descriptions in the source. [Synthesis, Characterization and Biological Activity of Transition Metals Schiff Base Complexes Derived from **4,6-Diacetylresorcinol** and 1,8-Naphthalenediamine | Request PDF]



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General Synthesis of Schiff Bases

Azo Dyes

Azo dyes can be synthesized by coupling diazotized anilines with **4,6-Diacetylresorcinol**. These compounds are known for their colorimetric properties and also exhibit biological activities such as anti-inflammatory, anticancer, antibacterial, and antifungal effects. [Synthesis and characterization of azo derivatives of diacetylresorcinol]

This procedure details the synthesis of 2-(substituted phenyl)azo-4,6-diacetyl resorcinol.
[Synthesis and characterization of azo derivatives of diacetylresorcinol]

Materials:

- Substituted aniline (0.001 mol)
- Hydrochloric acid (2 mL)
- Water
- Sodium nitrite (0.002 mol)
- **4,6-Diacetylresorcinol** (0.001 mol, 0.194 g)
- 10% Sodium hydroxide solution
- Ice bath

Procedure:

- Dissolve the substituted aniline in 2 mL of HCl and add 1 mL of water.
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (0.002 mol) in water (2 mL) dropwise while maintaining the temperature.
- Stir the mixture for 20 minutes to form the diazonium salt.
- In a separate flask, dissolve **4,6-diacetylresorcinol** in 10% NaOH.
- Add the **4,6-diacetylresorcinol** solution dropwise to the diazonium salt solution with stirring at 0-5 °C.
- Stir the mixture for 15 minutes.
- Collect the precipitated crude azo product by vacuum filtration and recrystallize from a suitable solvent.

Spectral Data	Value
IR (cm ⁻¹)	3446 (O-H), 3055 & 2976 (Ar-H & CH ₃), 1666 (C=O), 1598 (N=N)
¹³ C NMR (δ , ppm)	30, 116, 122, 130, 145, 200
Mass (m/e)	298 (C ₁₆ H ₁₄ N ₂ O ₄)

Data from [Synthesis and characterization of azo derivatives of diacetylresorcinol]

Mannich Bases

Mannich bases are formed by the aminoalkylation of an acidic proton located on a carbon atom. In the case of **4,6-diacetylresorcinol**, the Mannich reaction occurs on the aromatic ring at the position between the two hydroxyl groups. These derivatives have been evaluated for anti-inflammatory, ulcerogenic, and lipid peroxidation activities. [(PDF) Synthesis and microbiological evaluation of Mannich bases derived from **4,6-diacetylresorcinol** - ResearchGate]

This protocol describes the general synthesis of Mannich bases from **4,6-diacetylresorcinol**. [(PDF) Synthesis and microbiological evaluation of Mannich bases derived from **4,6-diacetylresorcinol** - ResearchGate]

Materials:

- **4,6-Diacetylresorcinol**
- Formaldehyde
- Selected secondary amine
- Tetrabutylammonium bromide (phase transfer catalyst)
- Chloroform
- Anhydrous sodium sulfate

Procedure:

- Dissolve **4,6-diacetylresorcinol**, formaldehyde, and the secondary amine in chloroform.
- Add a catalytic amount of tetrabutylammonium bromide.
- Reflux the reaction mixture.
- After the reaction is complete (monitored by TLC), cool the mixture.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Crystallize the residue from an appropriate solvent to obtain the pure Mannich base.

Compound	Yield (%)	m.p. (°C)	¹ H NMR (DMSO-d ₆ , δ, ppm)	MS (m/z)
2a	63	148-150	1.32 (s, 6H, 2x-CH ₃), 2.61 (s, 6H, 2x-COCH ₃), 4.13 (s, 2H, -CH ₂ -, benzylic), 8.27 (s, 1H, arom.), 13.18 (s, 2H, 2xOH)	251 (M ⁺)

Data from [(PDF) Synthesis and microbiological evaluation of Mannich bases derived from **4,6-diacetylresorcinol** - ResearchGate]

Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. While a direct, detailed protocol for the synthesis of benzodiazepines starting from **4,6-diacetylresorcinol** is not readily available in the searched literature, a plausible synthetic route can be proposed based on the general synthesis of 1,5-benzodiazepines from diketones. This involves the condensation of **4,6-diacetylresorcinol** with o-phenylenediamines.

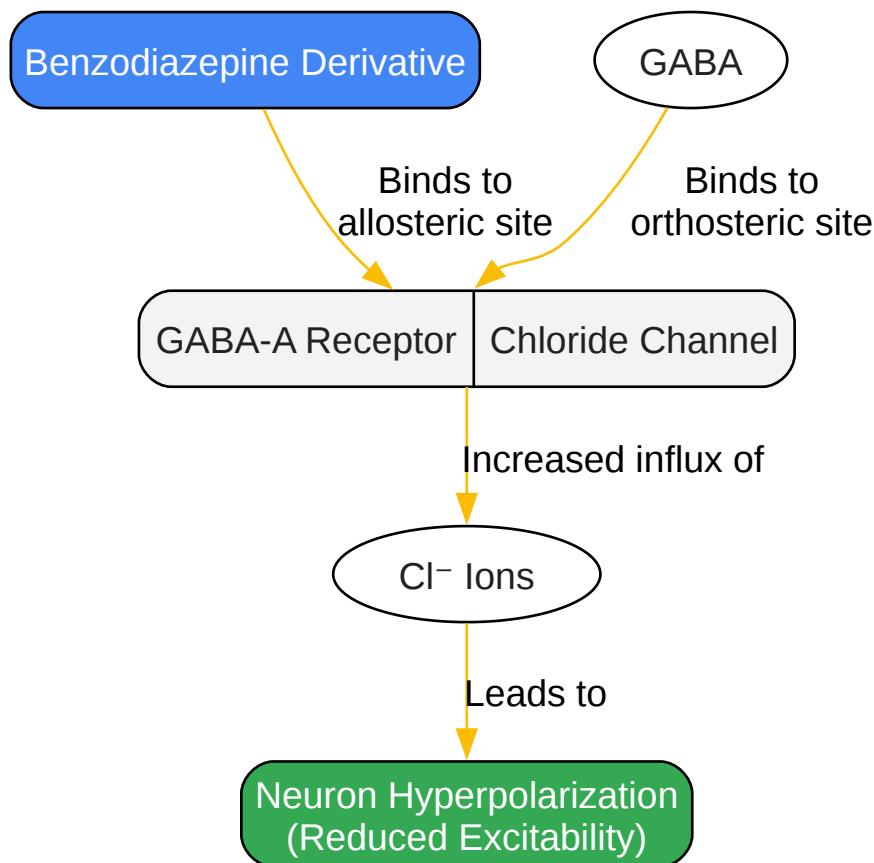
This proposed protocol is based on the general condensation reaction for 1,5-benzodiazepine synthesis. [Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH]

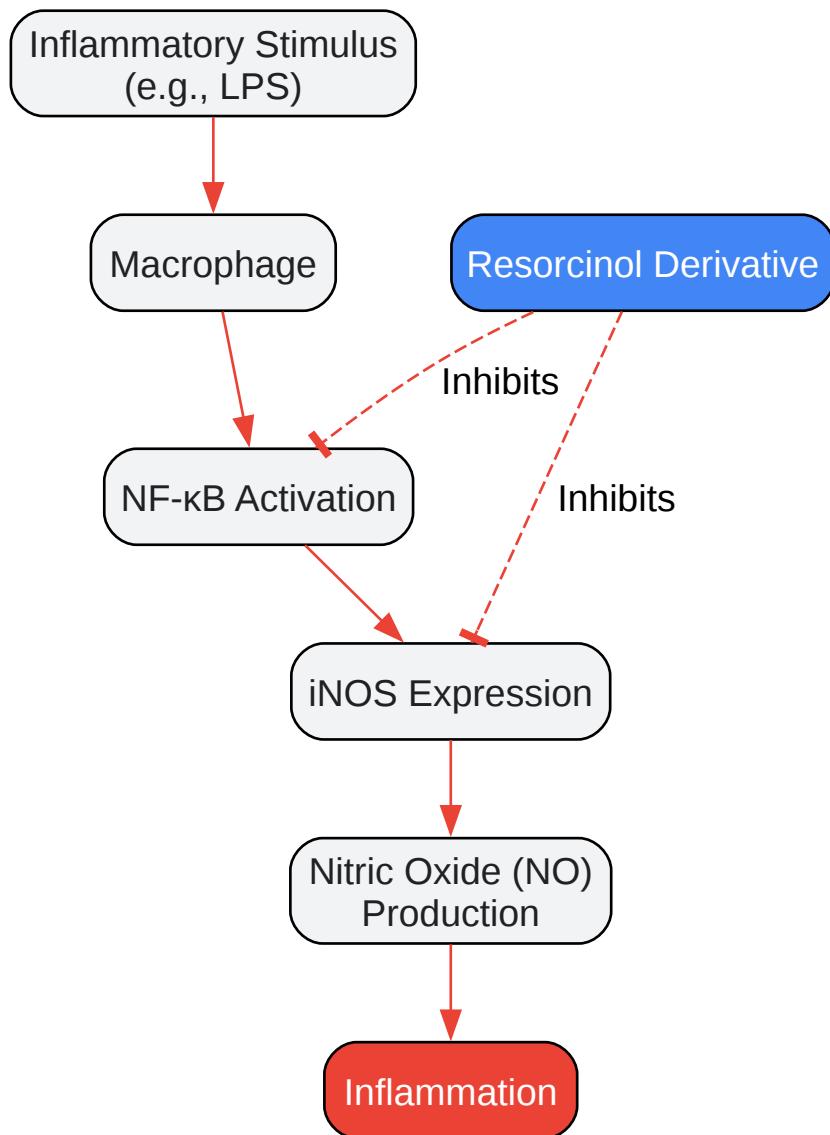
Materials:

- **4,6-Diacetylresorcinol**
- o-Phenylenediamine
- A suitable catalyst (e.g., H-MCM-22, BF_3 -etherate, or acetic acid)
- A suitable solvent (e.g., acetonitrile or ethanol)

Procedure:

- Dissolve **4,6-diacetylresorcinol** and o-phenylenediamine in the chosen solvent.
- Add a catalytic amount of the selected acid catalyst.
- Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
- Upon completion, work up the reaction mixture by removing the catalyst (if solid) and evaporating the solvent.
- Purify the resulting benzodiazepine derivative by crystallization or column chromatography.



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